molecular formula C17H19N3O3S2 B2994024 1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline

1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline

Cat. No. B2994024
M. Wt: 377.5 g/mol
InChI Key: QZHDSMUKIQMHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline” is a chemical compound with the molecular formula C17H19N3O3S2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazoline ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as pyridines and 1,3,4-thiadiazoles have been involved in various chemical reactions .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have synthesized novel compounds related to "1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline" to evaluate their antimicrobial properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety aimed at antimicrobial use, showing promising results against both bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Ahuja and Sethi (2015) developed 1-Acetyl-5-(4-nitrophenyl)-3-(2-thienyl/pyridinyl/phenyl)-2-pyrazoline derivatives, which were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria, illustrating their potential in antimicrobial therapy (Ahuja & Sethi, 2015).

Anticancer Activity

Research on the anticancer properties of pyrazoline derivatives, including structures similar to "this compound," has identified several compounds with significant activity against various cancer cell lines. Özdemir et al. (2013) reported that 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives exhibited dose-dependent anticancer activity against A549 and C6 cancer cell lines, with some derivatives showing potent efficacy (Özdemir et al., 2013).

Agricultural Chemistry Applications

In the field of agricultural chemistry, pyrazoline derivatives have been explored for their fungicidal and insecticidal activities. Zhao et al. (2008) designed and synthesized pyrazoline derivatives by incorporating the beta-methoxyacrylate pharmacophore, which exhibited significant fungicidal and insecticidal activities, highlighting their potential as lead compounds for developing new agricultural products (Zhao, Wang, Zhang, Liu, Huang, & Yang, 2008).

properties

IUPAC Name

N-[4-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-3-25(22,23)19-14-8-6-13(7-9-14)15-11-16(17-5-4-10-24-17)20(18-15)12(2)21/h4-10,16,19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHDSMUKIQMHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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